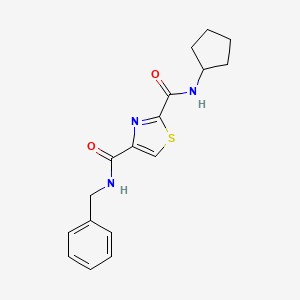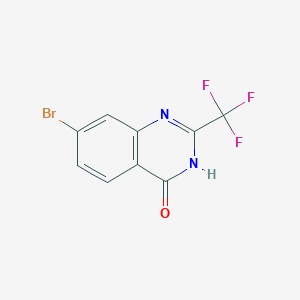
7-Bromo-2-(trifluoromethyl)quinazolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-(trifluoromethyl)quinazolin-4-ol is a chemical compound with the molecular formula C9H4BrF3N2O . It is a derivative of quinazolin-4-ol, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of 7-Bromo-2-(trifluoromethyl)quinazolin-4-ol consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . This core is substituted at the 7-position with a bromine atom and at the 2-position with a trifluoromethyl group .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Quinazoline derivatives like 7-Bromo-2-(trifluoromethyl)quinazolin-4-ol demonstrate significant biological activities. A study described the synthesis of similar compounds with potential applications as antitumor and antimicrobial agents. These compounds were screened for antiproliferative and antimicrobial activities against various cells, indicating their potential in medical research (Eweas, Abdallah, & Elbadawy, 2021).
Antimicrobial Properties
- Research on related quinazolin-4(3H)-one derivatives has shown significant antimicrobial properties. This includes a study that synthesized and evaluated the antimicrobial activity of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives (Raval, Desai, & Desai, 2012).
Antibacterial Activity and Drug Development
- Novel 2,3-Disubstituted Quinazolin-4-(3H)-ones, related to 7-Bromo-2-(trifluoromethyl)quinazolin-4-ol, have been synthesized and exhibited good to moderate antibacterial activity. This showcases their potential in developing new antibacterial drugs (Akl, El-Sayed, & Saied, 2017).
Anticancer Research
- A study on the synthesis of quinazolin-4(3H)-ones via amidine N-arylation indicates potential applications in cancer research. This method could be applicable for synthesizing quinazolin-4(3H)-ones that are similar to 7-Bromo-2-(trifluoromethyl)quinazolin-4-ol, potentially contributing to cancer therapy research (Li et al., 2013).
Antiviral and Anti-Inflammatory Applications
- Novel 3-sulphonamido-quinazolin-4(3H)-One Derivatives were synthesized and evaluated for their antiviral activities against respiratory and biodefense viruses. These derivatives indicate potential for the development of antiviral drugs (Selvam et al., 2007).
- Another study synthesized new 2-pyridyl (3H)-quinazolin-4-one derivatives and screened them for anti-inflammatory and analgesic activities. This highlights the potential of quinazolin-4-one derivatives in developing new anti-inflammatory agents (Eweas et al., 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
7-bromo-2-(trifluoromethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O/c10-4-1-2-5-6(3-4)14-8(9(11,12)13)15-7(5)16/h1-3H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCSIDDMIINQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3003684.png)
![2-(cyclohexylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3003685.png)
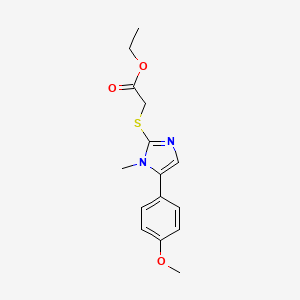
![(3Z)-1-benzyl-3-{[(2-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003687.png)
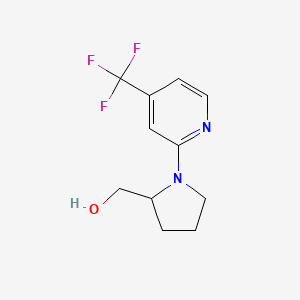
![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B3003691.png)
![Methyl 2-amino-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3003692.png)

![3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003694.png)

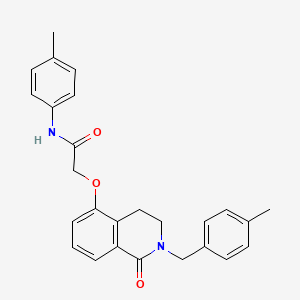
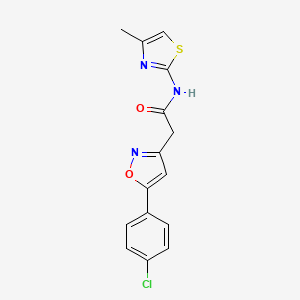
![1-(benzo[d]isoxazol-3-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B3003702.png)
